molecular formula C8H16N2S3 B12591553 Thiazolidine, 3,3'-[thiobis(methylene)]bis- CAS No. 648435-33-0

Thiazolidine, 3,3'-[thiobis(methylene)]bis-

Katalognummer: B12591553
CAS-Nummer: 648435-33-0
Molekulargewicht: 236.4 g/mol
InChI-Schlüssel: BAPFHVGIABABOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazolidine, 3,3’-[thiobis(methylene)]bis- is a heterocyclic compound with the molecular formula C8H16N2S3. It features a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiazolidine, 3,3’-[thiobis(methylene)]bis- can be synthesized through various methods. One common approach involves the reaction of thiazolidine with formaldehyde and hydrogen sulfide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Thiazolidine, 3,3’-[thiobis(methylene)]bis- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Thiazolidine, 3,3’-[thiobis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Thiazolidine, 3,3’-[thiobis(methylene)]bis- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Thiazolidine, 3,3’-[thiobis(methylene)]bis- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its sulfur and nitrogen atoms can form coordination complexes with metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiazolidine, 3,3’-[thiobis(methylene)]bis- stands out due to its unique combination of sulfur and nitrogen atoms in the five-membered ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

648435-33-0

Molekularformel

C8H16N2S3

Molekulargewicht

236.4 g/mol

IUPAC-Name

3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine

InChI

InChI=1S/C8H16N2S3/c1-3-11-5-9(1)7-13-8-10-2-4-12-6-10/h1-8H2

InChI-Schlüssel

BAPFHVGIABABOQ-UHFFFAOYSA-N

Kanonische SMILES

C1CSCN1CSCN2CCSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.